

using 2-(Cyclohexylmethyl)morpholine as a chiral building block

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Compound of Interest

Compound Name: 2-(Cyclohexylmethyl)morpholine

CAS No.: 927801-18-1

Cat. No.: B3394835

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Application Note: **2-(Cyclohexylmethyl)morpholine** as a Privileged Chiral Building Block in Medicinal Chemistry

Rationale: The Strategic Value of 2-Substituted Morpholines

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, frequently employed to fine-tune the physicochemical properties of drug candidates, such as aqueous solubility, pKa, and metabolic stability[1]. However, traditional unsubstituted morpholines often suffer from metabolic liabilities, such as oxidative ring-opening.

The introduction of a substituent at the C2 position breaks the planarity of the molecule and introduces a chiral center, which is critical for stereospecific target engagement[2]. Specifically, **2-(Cyclohexylmethyl)morpholine** (CAS: 927801-18-1)[3] serves as a highly versatile, sp³-rich building block. The cyclohexylmethyl moiety provides a robust lipophilic vector that perfectly occupies deep hydrophobic pockets in target proteins (e.g., kinases and GPCRs) without the metabolic liabilities—such as benzylic oxidation—commonly associated with planar aromatic rings[4]. Advances in dynamic kinetic resolution and asymmetric hydrogenation have

made these chiral morpholine building blocks increasingly accessible for rigorous structure-activity relationship (SAR) campaigns[5].

Physicochemical Profiling

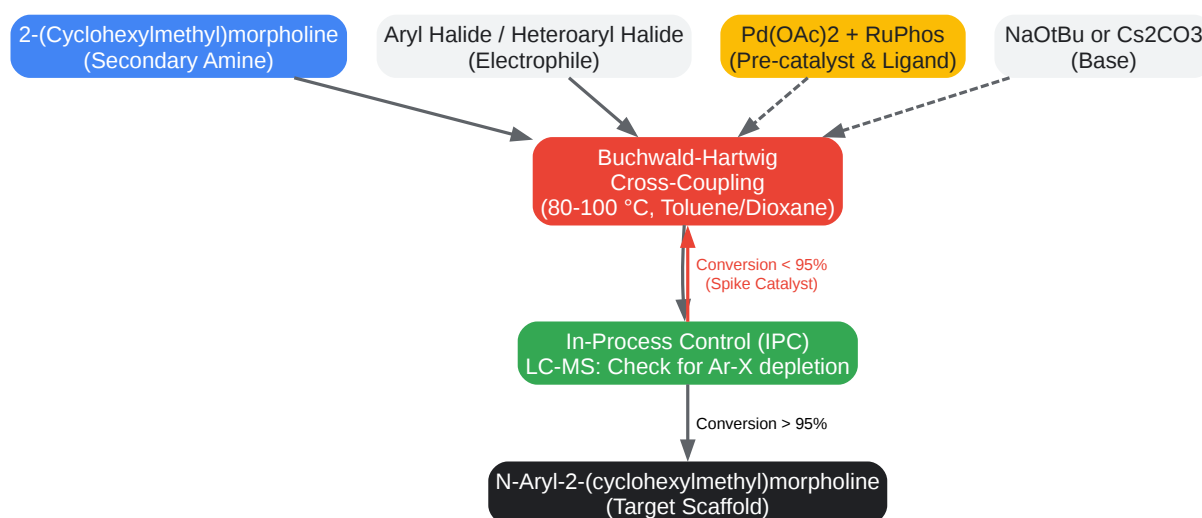
Understanding the baseline properties of this building block is essential for predicting its behavior in downstream synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Property	Value	Pharmacological & Synthetic Relevance
CAS Number	927801-18-1[3]	Unique identifier for commercial procurement and chemical registry.
Molecular Formula	C11H21NO	-
Molecular Weight	183.29 g/mol	Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Fsp3 (Fraction sp3)	1.0 (11/11 carbons)	Exceptional 3D character; strongly correlates with higher clinical success rates and improved solubility[4].
H-Bond Acceptors	1 (Morpholine Oxygen)	Enhances aqueous solubility and provides a vector for target interaction.
Steric Environment	High (at C2 and N1)	Dictates the necessity for specialized catalytic conditions during N-functionalization.

Mechanistic Insights: Overcoming Steric Hindrance

Synthesizing complex molecules from 2-substituted morpholines requires careful consideration of steric hindrance. The bulky cyclohexylmethyl substituent at the C2 position significantly impedes standard SN2 alkylation at the adjacent secondary amine^[2]. Attempting direct alkylation often leads to poor yields, prolonged reaction times, and thermal degradation.

Causality in Reaction Design: To overcome this, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is the preferred methodology. The use of bulky biarylphosphine ligands (such as RuPhos) is strictly required. These ligands are specifically designed to lower the activation energy for reductive elimination while accommodating the steric bulk of the 2-substituted morpholine, thereby preventing undesired β -hydride elimination pathways.



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Workflow for Pd-catalyzed N-arylation of sterically hindered morpholines.

Validated Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the high-yielding N-arylation of **2-(cyclohexylmethyl)morpholine**. It is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure mechanistic integrity and troubleshoot catalyst failure in real-time.

Reagents & Equipment:

- **2-(Cyclohexylmethyl)morpholine** (1.2 equiv)
- Aryl Bromide or Chloride (1.0 equiv)
- Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%)
- Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Anhydrous, degassed Toluene (0.2 M)

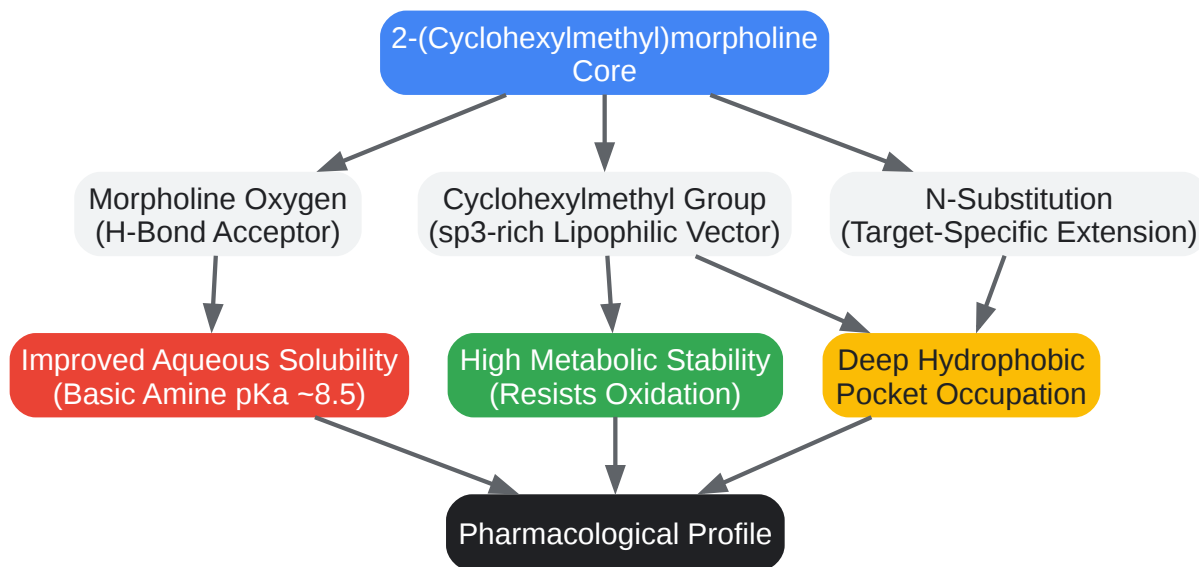
Step-by-Step Methodology:

- **Catalyst Activation (Anaerobic Setup):** In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂, RuPhos, and NaOtBu.
 - **Causality:** Maintaining strict anhydrous and anaerobic conditions is critical. Oxygen rapidly degrades electron-rich phosphine ligands, halting the catalytic cycle at the oxidative addition stage.
- **Reagent Introduction:** Dissolve the aryl halide and **2-(cyclohexylmethyl)morpholine** in the degassed toluene. Transfer this solution to the Schlenk flask via a sealed syringe.
 - **Causality:** A 1.2x stoichiometric excess of the morpholine building block acts as a thermodynamic driver to ensure complete consumption of the highly functionalized (and usually more expensive) aryl halide electrophile.
- **Thermal Cycling:** Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.
- **Self-Validating In-Process Control (IPC):** At t = 4 hours, withdraw a 10 µL aliquot under positive nitrogen pressure, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

- Validation Check: The system validates its own progression. If the LC-MS trace shows unconsumed aryl halide but the morpholine peak is degrading or forming side-products, the oxidative addition complex has stalled.
- Corrective Action: This definitively indicates ligand degradation or insufficient base strength. Spike the reaction with an additional 2.5 mol% Pd(OAc)₂/RuPhos pre-mixed complex to re-initiate the cycle.
- Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (3 volumes) and filter through a tightly packed pad of Celite.
 - Validation Check: Spot the crude filtrate on a TLC plate against the starting materials. A distinct, UV-active spot with a higher R_f value than the starting amine confirms successful cross-coupling.
- Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient) to isolate the final N-aryl-2-(cyclohexylmethyl)morpholine scaffold.

Downstream Pharmacological Impact

The strategic placement of the **2-(cyclohexylmethyl)morpholine** core within a drug candidate yields a multi-vector pharmacological profile. The basic nitrogen modulates solubility, the oxygen acts as a hydrogen-bond acceptor, and the sp³-rich cyclohexyl group drives target affinity.



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Pharmacological impact of the **2-(cyclohexylmethyl)morpholine** structural vectors.

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